4-Ethoxy-4-phenylpiperidinium chloride
CAS No.: 1888-09-1
Cat. No.: VC21230261
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1888-09-1 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | 4-ethoxy-4-phenylpiperidin-1-ium;chloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-2-15-13(8-10-14-11-9-13)12-6-4-3-5-7-12;/h3-7,14H,2,8-11H2,1H3;1H |
| Standard InChI Key | JLVUUXKHLHNXJM-UHFFFAOYSA-N |
| SMILES | CCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] |
| Canonical SMILES | CCOC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-] |
Introduction
4-Ethoxy-4-phenylpiperidinium chloride is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of an ethoxy group and a phenyl group attached to the piperidine ring, along with a chloride ion as a counterion. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties.
Synthesis and Preparation
While specific synthesis methods for 4-ethoxy-4-phenylpiperidinium chloride are not detailed in the available literature, compounds of similar structure often involve reactions such as alkylation or arylation of piperidine derivatives followed by quaternization with a halide. The synthesis typically requires careful control of reaction conditions to ensure the desired substitution pattern.
Potential Applications
Although specific applications of 4-ethoxy-4-phenylpiperidinium chloride are not widely documented, compounds with similar structures are often explored for their pharmacological properties. Piperidine derivatives are known for their potential in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or as intermediates in the synthesis of more complex pharmaceuticals.
Table: Potential Applications of Piperidine Derivatives
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential in developing drugs for neurological disorders |
| Pharmaceutical Intermediates | Used as intermediates in the synthesis of complex drugs |
| Biological Assays | Studied for cytotoxicity and anticancer activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume